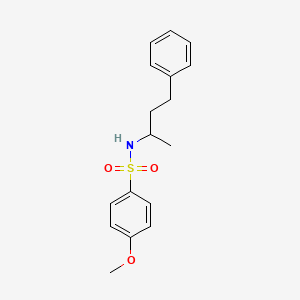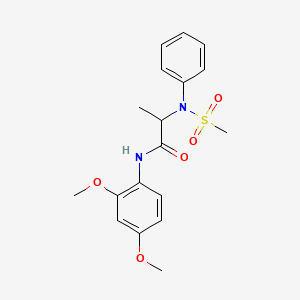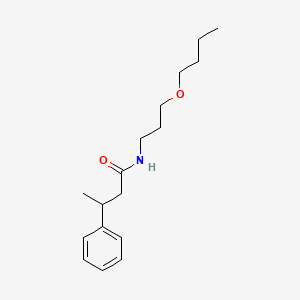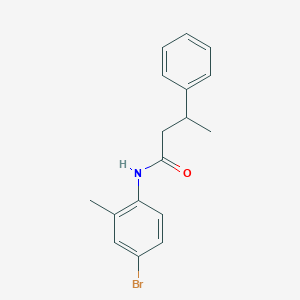
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
説明
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide, also known as MPB, is a synthetic compound that has been widely studied for its potential pharmacological applications. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
科学的研究の応用
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been studied extensively for its potential pharmacological applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has been suggested that this compound acts by inhibiting the activity of enzymes that are involved in cancer cell proliferation.
In addition to cancer treatment, this compound has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes that are involved in various cellular processes. One of the main enzymes that this compound has been shown to inhibit is carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of other enzymes, including topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide in lab experiments is its well-established synthesis method. This compound can be synthesized in large quantities and can be easily purified through recrystallization. Another advantage of using this compound is its potential pharmacological applications. This compound has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, and its toxicity needs to be carefully evaluated before it can be used in clinical settings. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and how it can be used in clinical settings.
将来の方向性
There are several future directions for research on 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. One direction is to further investigate its potential applications in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, and further research is needed to evaluate its effectiveness in vivo. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research is needed to evaluate its effectiveness in animal models of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be used in clinical settings.
特性
IUPAC Name |
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14(8-9-15-6-4-3-5-7-15)18-22(19,20)17-12-10-16(21-2)11-13-17/h3-7,10-14,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLZZHKKCQKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
acetate](/img/structure/B3980571.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)

![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3980599.png)



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3980629.png)
